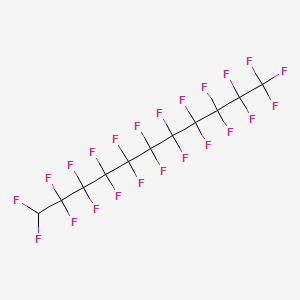
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane
説明
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane is a useful research compound. Its molecular formula is C11HF23 and its molecular weight is 570.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane (commonly referred to as PFUnDA) is a perfluoroalkyl substance (PFAS) characterized by its long carbon chain and fluorinated structure. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms. This article aims to explore the biological activity of PFUnDA based on recent research findings.
- Chemical Formula : C11HF23O3S
- Molecular Weight : 500.13 g/mol
- Structure : The compound features a sulfonic acid group which enhances its surfactant properties and stability due to strong carbon-fluorine bonds.
Toxicological Effects
Research indicates that PFUnDA can accumulate in biological systems leading to various toxicological effects. Key findings include:
- Bioaccumulation : Studies have shown that PFUnDA exhibits significant bioaccumulation potential in aquatic organisms and mammals. Its long carbon chain contributes to its persistence in biological tissues.
- Endocrine Disruption : Exposure to PFAS has been linked to endocrine disruption. In animal studies, PFUnDA has shown potential to interfere with hormone signaling pathways.
- Developmental Toxicity : Animal models exposed to PFUnDA during gestation exhibited developmental abnormalities. The compound's ability to cross the placental barrier raises concerns regarding fetal exposure.
Environmental Persistence
PFUnDA is resistant to degradation under typical environmental conditions due to its strong carbon-fluorine bonds. This persistence leads to long-term exposure risks for both wildlife and humans:
- Half-Life : The half-life of PFUnDA in humans is estimated to be several years. This prolonged presence in the body can lead to chronic health issues over time .
Case Study 1: Aquatic Toxicity
A study conducted on fish species exposed to varying concentrations of PFUnDA demonstrated significant alterations in liver function and reproductive outcomes. Fish exposed to higher concentrations exhibited reduced fertility rates and increased mortality during early developmental stages.
Case Study 2: Human Health Impact
Epidemiological studies have indicated associations between PFAS exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels in humans. A notable study highlighted that individuals with higher serum levels of PFUnDA had a greater incidence of thyroid disease .
Comparative Analysis with Other PFAS Compounds
| Compound Name | Chemical Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Perfluorooctanesulfonic acid | C8HF17O3S | 500.13 g/mol | Known for environmental persistence |
| Perfluorononanesulfonic acid | C9HF19O3S | 550.13 g/mol | Similar properties; used in industrial applications |
| Perfluorodecanesulfonic acid | C10HF21O3S | 600.14 g/mol | Exhibits similar toxicological effects |
| 1,1,1-Tricosafluoroundecane | C11HF23O3S | 500.13 g/mol | Unique due to specific chain length; high bioaccumulation potential |
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF23/c12-1(13)2(14,15)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)34/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGTOWAALQOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599471 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66256-53-9 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















